![molecular formula C9H17ClN2O2 B2634013 Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride CAS No. 1461707-06-1](/img/structure/B2634013.png)
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.70 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrole derivatives, which include this compound, can be achieved through various methods. One such method involves the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Another method involves the reaction of three equivalents of 2-(triuoroacetyl)pyrrole with triols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrole ring and a pyrazine ring . The compound has a C3 symmetry .Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include this compound, are produced after sequential reactions in vivo . They can also be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .科学的研究の応用
Crystal Engineering and Supramolecular Structures
Research into pyrrole-2-carboxylates has uncovered their utility in crystal engineering, specifically through the synthesis of hexagonal and grid supramolecular structures via self-assembly. The robustness of the pyrrole-2-carbonyl dimer as a supramolecular synthon has been demonstrated, with potential applications in the self-assembly of crystal structures for various scientific purposes (Yin & Li, 2006).
Computational Chemistry and Molecular Interaction Studies
Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) has been synthesized and characterized, offering insights into molecular interactions and electronic descriptors. Computational studies, including quantum chemical calculations, have provided a detailed understanding of its molecular electrostatic potential surface, natural bond orbital interactions, and binding energy, illustrating its potential in the study of molecular interactions and the development of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Hydrogen-Bonding Patterns in Pyrrole Derivatives
Investigations into hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole have revealed significant insights into the molecular and crystal structures of these compounds. These studies have implications for understanding the properties of materials and drugs based on pyrrole structures (Senge & Smith, 2005).
Synthesis and Analysis of Pyrrole Chalcone Derivatives
The synthesis and analysis of pyrrole chalcone derivatives have been explored, with a focus on their vibrational analysis and molecular structure. These compounds, including ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have shown potential for various applications in organic chemistry and material science, particularly in understanding dimer formation and resonance-assisted hydrogen bonding (Singh, Kumar, Tiwari, & Rawat, 2013).
Synthesis of Functionalized Pyrrolo Derivatives
The synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives showcases the versatility of pyrrole-based compounds. These derivatives are crucial for the development of novel fluorinated fused heterocyclic compounds, highlighting the importance of pyrrole derivatives in advancing the synthesis of complex organic molecules (Wang et al., 2012).
作用機序
Target of Action
Similar compounds have been found to interact with sigma-2 receptors , which are proteins linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .
Mode of Action
Compounds with similar structures have been found to interact selectively with sigma-2 receptors .
Biochemical Pathways
Sigma-2 receptors, which similar compounds have been found to interact with, are present in the endoplasmic reticulum (er) and lysosomes where they bind to cholesterol . This suggests that Ethyl Octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Hydrochloride could potentially affect pathways related to cholesterol metabolism and transport .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential interaction with sigma-2 receptors , it could potentially influence a variety of cellular processes, including those related to cholesterol metabolism and transport .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .
生化学分析
Biochemical Properties
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may impact cell signaling pathways, thereby influencing various cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, further influencing cellular processes . The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the overall metabolic state of cells . Understanding these interactions is crucial for elucidating the compound’s biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization . The compound’s distribution can affect its accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as it may interact with different biomolecules in various subcellular environments .
特性
IUPAC Name |
ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-10-4-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWBPUGNQFNJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CNCC2C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2633932.png)



![4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B2633939.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633941.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2633943.png)
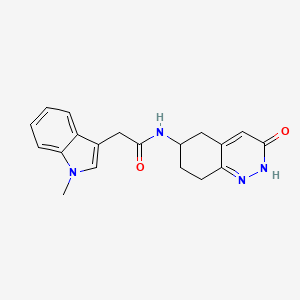
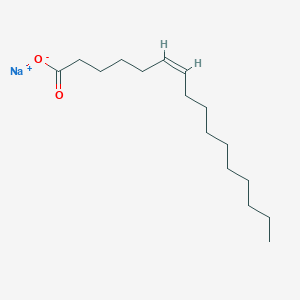
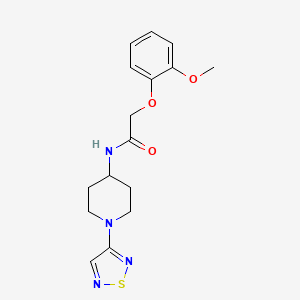
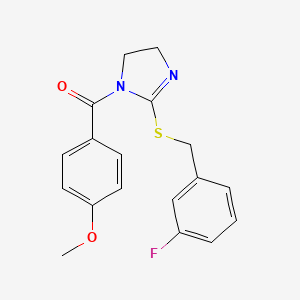
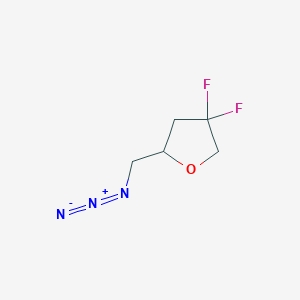
![4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2633952.png)